6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine
Overview
Description
NU6300 is a covalent, irreversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). It has an inhibitory concentration (IC50) value of 0.16 micromolar. This compound is primarily used in research related to the eukaryotic cell cycle and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
NU6300 is synthesized through a series of chemical reactions involving the introduction of a vinyl sulfone group to a purine scaffold. The key steps include:
Formation of the Purine Scaffold: The synthesis begins with the formation of the purine scaffold, which involves the reaction of appropriate starting materials under controlled conditions.
Introduction of the Vinyl Sulfone Group: The vinyl sulfone group is introduced through a reaction with a suitable sulfonyl chloride derivative.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
The industrial production of NU6300 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis:
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
NU6300 undergoes several types of chemical reactions, including:
Covalent Binding: NU6300 forms covalent bonds with the cysteine residues in the ATP-binding site of CDK2, leading to irreversible inhibition.
Substitution Reactions: The vinyl sulfone group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of NU6300 include sulfonyl chlorides, nucleophiles, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and purity.
Major Products
The major product formed from the reactions of NU6300 is the covalently modified CDK2 enzyme, which is irreversibly inhibited .
Scientific Research Applications
NU6300 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study covalent inhibition mechanisms and to develop new covalent inhibitors.
Biology: Employed in research on the eukaryotic cell cycle, transcription regulation, and cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
NU6300 exerts its effects by covalently binding to the cysteine residues in the ATP-binding site of CDK2. This binding leads to irreversible inhibition of CDK2, preventing its interaction with ATP and subsequent phosphorylation of target proteins. The inhibition of CDK2 disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor that binds reversibly to the ATP-binding site of CDKs.
Roscovitine: Another reversible CDK inhibitor with a different chemical structure but similar inhibitory effects on CDK2.
Uniqueness of NU6300
NU6300 is unique due to its covalent and irreversible mode of action, which provides a more sustained inhibition of CDK2 compared to reversible inhibitors. This covalent binding also reduces the likelihood of resistance development, making NU6300 a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h2,8-11,13-14H,1,3-7,12H2,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWSQGUVJUGIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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